1H-Benz(de)isoquinoline-1,3(2H)-dione, 2,2'-(1,8-octanediyl)bis-
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Overview
Description
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2,2’-(1,8-octanediyl)bis- is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2,2’-(1,8-octanediyl)bis- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoquinoline core through cyclization of appropriate precursors.
Alkylation: Introduction of the octanediyl linker through alkylation reactions.
Oxidation and Reduction: Fine-tuning the oxidation state of the compound to achieve the desired structure.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2,2’-(1,8-octanediyl)bis- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroquinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2,2’-(1,8-octanediyl)bis- involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents.
Quinoline Derivatives: Compounds with a quinoline core, which is structurally related to isoquinoline.
Uniqueness
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2,2’-(1,8-octanediyl)bis- is unique due to its specific structure, which includes an octanediyl linker. This structural feature may impart distinct chemical and biological properties compared to other isoquinoline derivatives.
Biological Activity
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2,2'-(1,8-octanediyl)bis- is a complex organic compound with significant biological activity. This compound belongs to the class of isoquinoline derivatives and has been studied for its potential therapeutic applications, particularly in cancer treatment and as a fluorescent probe for biological imaging.
- Molecular Formula : C32H28N2O
- Molecular Weight : 492.57 g/mol
- CAS Number : 88794-65-4
Biological Activity Overview
The biological activities of 1H-Benz(de)isoquinoline-1,3(2H)-dione derivatives have been extensively researched. Notably, these compounds exhibit:
- Antitumor Activity : Studies have shown that isoquinoline derivatives can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Fluorescent Properties : These compounds can be utilized as fluorescent probes in biological systems. Their fluorescence can be quenched by nucleic acids, making them useful for detecting DNA and RNA in cellular environments.
The mechanism of action for the antitumor effects is primarily through:
- Inhibition of Topoisomerases : Isoquinoline derivatives have been found to inhibit topoisomerase I and II, enzymes critical for DNA replication and transcription.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a related isoquinoline derivative exhibited potent cytotoxicity against human breast cancer cells (MCF-7). The compound induced apoptosis through the intrinsic pathway by activating caspases and upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins .
Case Study 2: Fluorescent Probes
Research highlighted in Analytical Chemistry explored the use of 1H-Benz(de)isoquinoline derivatives as fluorescent probes for nucleic acids. The study showed that these compounds could effectively detect DNA with high specificity and sensitivity due to their fluorescence being quenched upon binding to nucleic acids .
Data Tables
Property | Value |
---|---|
Molecular Formula | C32H28N2O |
Molecular Weight | 492.57 g/mol |
CAS Number | 88794-65-4 |
Antitumor Activity | Yes |
Fluorescent Probe Capability | Yes |
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.0 | Apoptosis induction via ROS |
HeLa (Cervical) | 3.5 | Topoisomerase inhibition |
Properties
CAS No. |
88794-65-4 |
---|---|
Molecular Formula |
C32H28N2O4 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
2-[8-(1,3-dioxobenzo[de]isoquinolin-2-yl)octyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C32H28N2O4/c35-29-23-15-7-11-21-12-8-16-24(27(21)23)30(36)33(29)19-5-3-1-2-4-6-20-34-31(37)25-17-9-13-22-14-10-18-26(28(22)25)32(34)38/h7-18H,1-6,19-20H2 |
InChI Key |
MLJPJPURFNYGQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCCCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Origin of Product |
United States |
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